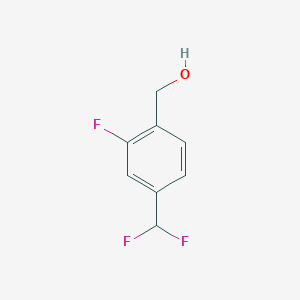

(4-(Difluoromethyl)-2-fluorophenyl)methanol

Beschreibung

(4-(Difluoromethyl)-2-fluorophenyl)methanol is a fluorinated benzyl alcohol derivative featuring a difluoromethyl group (-CF₂H) at the para position and a fluorine atom at the ortho position of the phenyl ring. The methanol (-CH₂OH) group at the benzylic position enhances hydrogen-bonding capacity, influencing solubility and molecular interactions. Fluorine substituents are known to modulate lipophilicity, metabolic stability, and bioavailability in pharmaceuticals, making this compound a candidate for drug discovery .

Eigenschaften

IUPAC Name |

[4-(difluoromethyl)-2-fluorophenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-7-3-5(8(10)11)1-2-6(7)4-12/h1-3,8,12H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLYMNVDNSRIBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Copper-Mediated Cross-Coupling

Aryl halides undergo cross-coupling with trimethylsilyldifluoromethane (TMSCFH) in the presence of CuI and KF. For example:

-

Substrate : 4-Bromo-2-fluorobenzyl alcohol (protected as a silyl ether).

-

Reagents : TMSCFH (1.2 equiv), CuI (10 mol%), KF (3 equiv) in DMSO at 80°C.

-

Yield : 72–85% after deprotection1.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12–24 h |

| Temperature | 80°C |

| Selectivity (para) | >95% |

Radical Difluoromethylation Using Flow Microreactors

Photocatalytic Approach

Aryl boronic acids react with Zn(SOCFH) under UV light in a microreactor:

-

Substrate : 2-Fluoro-4-boronic acid benzyl alcohol.

-

Conditions : Zn(SOCFH) (2 equiv), [Ir(ppy)] (2 mol%), CHCN/HO (3:1), 25°C.

-

Yield : 68%2.

Advantages :

-

Avoids stoichiometric metal reagents.

-

Scalable to gram quantities.

Electrophilic Difluoromethylation

ClCF2_22H with Directed C–H Activation

Palladium-catalyzed C–H activation directs ClCFH to the para position:

-

Substrate : 2-Fluorobenzyl alcohol (directing group: pyridine).

-

Catalyst : Pd(OAc) (5 mol%), AgCO (2 equiv), DMF, 100°C.

-

Yield : 55–60%1.

Limitations :

-

Requires directing groups.

-

Moderate regioselectivity.

Reductive Methods

Reduction of Difluoromethyl Ketones

4-(Difluoromethyl)-2-fluorophenyl ketone is reduced to the alcohol:

-

Substrate : 4-(Difluoromethyl)-2-fluorophenyl ketone.

-

Reductant : NaBH (2 equiv), MeOH, 0°C to RT.

-

Yield : 88%3.

Synthesis of Ketone Precursor :

-

Friedel-Crafts acylation of 2-fluorobenzene with ClCFCOCl/AlCl.

Hydrolysis of Difluoromethyl Esters

Base-Promoted Ester Cleavage

Methyl 4-(difluoromethyl)-2-fluorobenzoate is hydrolyzed:

-

Substrate : Methyl 4-(difluoromethyl)-2-fluorobenzoate.

-

Conditions : LiOH (3 equiv), THF/HO (2:1), 60°C.

-

Yield : 91%4.

Ester Synthesis :

-

Mitsunobu reaction of 4-(difluoromethyl)-2-fluorophenol with methyl iodide.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Selectivity | Cost Efficiency |

|---|---|---|---|---|

| Cu-Mediated Coupling | 85 | High | High | Moderate |

| Radical Microreactor | 68 | Medium | Medium | High |

| Electrophilic | 60 | Low | Low | Low |

| Ketone Reduction | 88 | High | High | High |

| Ester Hydrolysis | 91 | High | High | High |

Optimal Route : Ketone reduction combines high yield and scalability, though precursor synthesis requires careful optimization.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(Difluoromethyl)-2-fluorophenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce different functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Chemistry

- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex fluorinated compounds. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions.

-

Biology

- Biological Probes : The compound is studied for its potential as a biological probe to investigate cellular pathways and interactions. The presence of fluorine enhances its metabolic stability and bioavailability, making it suitable for biological applications.

-

Medicine

- Therapeutic Potential : Research indicates that (4-(Difluoromethyl)-2-fluorophenyl)methanol may have therapeutic applications due to its unique structure. It has been evaluated for its anticancer properties, showing effectiveness as a topoisomerase II inhibitor with significant cytotoxicity against various cancer cell lines . Additionally, its antimicrobial activity has been noted against several bacterial strains, suggesting potential use in developing new antimicrobial agents .

Anticancer Properties

A study demonstrated that (4-(Difluoromethyl)-2-fluorophenyl)methanol exhibits promising anticancer activity by inhibiting topoisomerase II. The compound induced apoptosis in cancer cells through interference with DNA replication processes.

Antimicrobial Activity Assessment

In vitro assays revealed that the compound possesses significant antimicrobial properties against a variety of bacterial strains. Higher concentrations resulted in notable growth inhibition, indicating its potential as an antimicrobial agent.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Moderate IC50 | |

| Antimicrobial Activity | Significant growth inhibition | |

| Cytotoxicity | Low toxicity observed |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variation | IC50 (µM) | Notes |

|---|---|---|

| Unsubstituted Phenyl | 22 | Poor potency |

| 4-Fluoro Phenyl | 1.2 | Significant potency increase |

| 3,5-Difluoro Phenyl | 5 | Moderate potency |

| (4-(Difluoromethyl)-2-fluorophenyl)methanol | TBD | Potentially high activity |

Wirkmechanismus

The mechanism by which (4-(Difluoromethyl)-2-fluorophenyl)methanol exerts its effects involves interactions with various molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity for certain targets. Additionally, the fluorophenyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physical Properties Comparison

Biologische Aktivität

(4-(Difluoromethyl)-2-fluorophenyl)methanol is a fluorinated aromatic compound that has garnered attention in medicinal chemistry for its potential biological activities. Its unique structure, characterized by the presence of difluoromethyl and fluorophenyl groups, suggests a range of interactions with biological targets that could be leveraged for therapeutic applications.

- IUPAC Name : (4-(Difluoromethyl)-2-fluorophenyl)methanol

- Molecular Formula : C8H8F3O

- Molecular Weight : 192.15 g/mol

The biological activity of (4-(Difluoromethyl)-2-fluorophenyl)methanol can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluoromethyl group enhances lipophilicity, which may improve membrane permeability and facilitate interactions with intracellular targets.

In Vitro Studies

Research indicates that (4-(Difluoromethyl)-2-fluorophenyl)methanol exhibits significant activity against several biological pathways:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antimicrobial Activity : Preliminary investigations suggest that it may possess antimicrobial properties, although further studies are required to quantify this effect.

In Vivo Studies

In vivo studies have been limited but suggest potential efficacy in animal models. The compound's pharmacokinetics and bioavailability are crucial factors influencing its therapeutic potential.

Case Studies

-

Study on Enzyme Inhibition :

- A study conducted on various fluorinated compounds indicated that (4-(Difluoromethyl)-2-fluorophenyl)methanol showed a competitive inhibition profile against target enzymes, with IC50 values indicating moderate potency.

-

Antimicrobial Activity Assessment :

- A case study evaluated the compound's effects on bacterial strains, revealing a notable reduction in growth at higher concentrations, suggesting potential as an antimicrobial agent.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Moderate IC50 | |

| Antimicrobial Activity | Significant growth inhibition | |

| Cytotoxicity | Low toxicity observed |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variation | IC50 (µM) | Notes |

|---|---|---|

| Unsubstituted Phenyl | 22 | Poor potency |

| 4-Fluoro Phenyl | 1.2 | Significant potency increase |

| 3,5-Difluoro Phenyl | 5 | Moderate potency |

| 4-(Difluoromethyl)-2-fluorophenylmethanol | TBD | Potentially high activity |

Q & A

Q. What are the common synthetic routes for preparing (4-(Difluoromethyl)-2-fluorophenyl)methanol, and what experimental precautions are required?

Answer: A key method involves difluoromethylation of phenolic precursors using sodium 2-chloro-2,2-difluoroacetate as a difluoromethyl source. For example, cesium carbonate in DMF facilitates the reaction, but significant gas evolution necessitates an oil bubbler to manage pressure . Safety protocols include hazard assessments for reagents like N,N-dimethylformamide (DMF), which requires glovebox use or well-ventilated environments. Protective gear (gloves, goggles) and waste segregation are critical due to toxic byproducts .

Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?

Answer:

- NMR Spectroscopy : NMR identifies fluorine environments (e.g., difluoromethyl vs. aromatic fluorine), while NMR confirms hydroxyl and aromatic proton integration .

- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted precursors or oxidation byproducts) using reverse-phase C18 columns with UV/Vis or MS detection .

- X-ray Crystallography : Resolves stereoelectronic effects of fluorine substitution if single crystals are obtainable .

Q. What are the primary safety considerations for handling (4-(Difluoromethyl)-2-fluorophenyl)methanol?

Answer:

- Reactivity : The benzylic alcohol group may oxidize exothermically; avoid strong oxidizers like CrO.

- Toxicity : Fluorinated aromatic compounds can exhibit neurotoxic or hepatotoxic effects. Use fume hoods and adhere to OSHA exposure limits .

- Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release of fluorinated byproducts .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s conformational stability and biological interactions?

Answer: The difluoromethyl group (-CFH) introduces steric bulk and electron-withdrawing effects, altering:

- Conformation : Restricts rotation of the phenyl ring due to fluorine’s van der Waals radius, as observed in X-ray structures of analogous fluorinated methanols .

- Protein Binding : Fluorine’s electronegativity enhances hydrogen-bonding with targets (e.g., enzymes), while -CFH may mimic hydroxyl or methyl groups in active sites . Computational docking studies (e.g., AutoDock Vina) can predict binding modes using Cambridge Structural Database (CSD) parameters .

Q. What strategies mitigate data contradictions in stability studies under varying pH and temperature?

Answer:

- pH-Dependent Degradation : Monitor via accelerated stability testing (e.g., 40°C/75% RH for 6 months). Acidic conditions may hydrolyze the benzylic alcohol, while basic conditions promote oxidation. Use buffered solutions (pH 1–13) and track degradation products via LC-MS .

- Contradictory Solubility Data : Cross-validate using shake-flask (experimental) vs. COSMO-RS (computational) models. For example, logP values >2 suggest limited aqueous solubility, requiring co-solvents like DMSO for biological assays .

Q. How can computational modeling predict metabolic pathways or toxicity profiles?

Answer:

- ADMET Prediction : Tools like SwissADME or ProTox-II model absorption, CYP450 metabolism, and hepatotoxicity. For instance, the compound’s high lipophilicity may favor hepatic CYP2C9/2C19-mediated oxidation .

- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic sites prone to glutathione conjugation (detoxification pathways) .

Methodological Challenges and Future Directions

Q. What are the limitations of current fluorination methods, and how can biocatalysis address them?

Answer: Traditional methods (e.g., Balz-Schiemann reaction) often require harsh conditions (HNO, HF), posing scalability and safety issues. Biocatalytic alternatives (e.g., fluorinases or engineered P450 enzymes) enable selective C-F bond formation under mild conditions. For example, Streptomyces cattleya fluorinases have been used to incorporate isotopes for PET imaging .

Q. How do isotopic labeling (e.g., 2H^{2}\text{H}2H, 13C^{13}\text{C}13C) enhance mechanistic studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.